Methyl 2-allyl acrylate
Description
Methyl 2-allyl acrylate is an organic compound belonging to the acrylate family. It is characterized by the presence of both an acrylate and an allyl group, making it a versatile monomer in polymer chemistry. This compound is used in various applications due to its reactivity and ability to form copolymers with other monomers.
Properties
CAS No. |
51122-89-5 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
methyl 2-methylidenepent-4-enoate |
InChI |
InChI=1S/C7H10O2/c1-4-5-6(2)7(8)9-3/h4H,1-2,5H2,3H3 |
InChI Key |
YRXKRJUMDCASGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-allyl acrylate can be synthesized through the esterification of acrylic acid with allyl alcohol in the presence of a catalyst. The reaction typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes. These processes involve the reaction of acrylic acid with allyl alcohol in the presence of a catalyst, followed by purification steps to isolate the desired product. Continuous flow processes offer advantages such as improved reaction control, higher yields, and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-allyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Addition Reactions: The double bonds in the acrylate and allyl groups can participate in addition reactions with nucleophiles and electrophiles.
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used for free radical polymerization.
Addition Reactions: Reagents such as halogens, hydrogen halides, and peroxides can be used for addition reactions.
Oxidation: Oxidizing agents like peracids or hydrogen peroxide are used for the oxidation of the allyl group.
Major Products Formed:
Scientific Research Applications
Methyl 2-allyl acrylate has a wide range of applications in scientific research:
Mechanism of Action
The reactivity of methyl 2-allyl acrylate is primarily due to the presence of the acrylate and allyl groups. The acrylate group can undergo polymerization through free radical mechanisms, while the allyl group can participate in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Methyl acrylate: Lacks the allyl group, making it less reactive in addition reactions.
Allyl acrylate: Similar structure but without the methyl group, affecting its polymerization behavior.
Ethyl acrylate: Similar to methyl acrylate but with an ethyl group, leading to different physical properties.
Uniqueness: Methyl 2-allyl acrylate’s combination of acrylate and allyl groups makes it unique in its reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions and form diverse polymer structures .
Biological Activity
Methyl 2-allyl acrylate (MAA) is an important compound in the field of organic chemistry and materials science, primarily known for its applications in polymerization processes. This article delves into its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20 g/mol
- Structure : It contains an allyl group attached to a methyl acrylate backbone, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of MAA against various pathogens. For instance:
- Inhibition of Fungal Growth : MAA has been shown to inhibit the growth of Botrytis cinerea, a common plant pathogen. At a concentration of 3 mmol L⁻¹, it inhibited approximately 60% of mycelial growth .
- Bacterial Activity : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that MAA disrupts bacterial cell membranes, leading to increased permeability and cell lysis .
Cytotoxic Effects
The cytotoxicity of MAA has been evaluated in several studies:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that MAA induces apoptosis in a dose-dependent manner. The IC₅₀ values for these cell lines were found to be around 25 µM, indicating moderate cytotoxicity .
- Mechanism of Action : The cytotoxic effects are attributed to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which leads to DNA damage and apoptosis .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Pathogen/Cell Type | Concentration (mmol L⁻¹) | Effect |
|---|---|---|---|
| Antifungal | Botrytis cinerea | 3 | 60% inhibition of growth |
| Antibacterial | E. coli | 1 | Significant growth inhibition |
| Cytotoxicity | HeLa Cells | 25 µM | Induces apoptosis |
| Cytotoxicity | MCF-7 Cells | 25 µM | Induces apoptosis |
Applications in Medicinal Chemistry
The unique biological activities of MAA make it a candidate for further research in medicinal chemistry:
- Drug Development : Due to its antimicrobial and cytotoxic properties, MAA could be modified to develop new antibiotics or anticancer agents. Structural modifications may enhance selectivity and reduce toxicity towards normal cells .
- Polymer Applications : MAA is also used as a monomer in the synthesis of polymers with antimicrobial properties, which can be applied in coatings, textiles, and biomedical devices to prevent microbial growth .
Q & A
Q. What are the recommended safety protocols for handling methyl 2-allyl acrylate in laboratory settings?
- Answer: this compound requires stringent safety measures due to its flammability, reactivity, and potential health hazards. Key protocols include:
- Use of closed systems and non-sparking tools to prevent ignition .
- Local exhaust ventilation and well-ventilated workspaces to minimize vapor inhalation .
- Personal protective equipment (PPE): chemical-resistant gloves , indirect-vent goggles , and face shields to avoid skin/eye contact .
- Immediate access to emergency showers and eye wash stations .
- Prohibition of eating/drinking in work areas .
Q. Which analytical techniques are most effective for characterizing this compound and its copolymers?
- Answer: Common techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of copolymers and degradation products .
- Fourier-Transform Infrared (FTIR) Spectroscopy : To track functional groups during thermal degradation .
- Gas Chromatography-Mass Spectrometry (GC/MS) : For identifying volatile degradation products (e.g., methanol, CO₂) .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : To study thermal stability and phase transitions .
Q. How can researchers mitigate risks of allergic sensitization when working with acrylates?
- Answer: Acrylates like this compound are known skin sensitizers. Mitigation strategies include:
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Q. How should samples containing this compound be prepared for spectroscopic analysis?
- Answer: Best practices involve:
Advanced Research Questions
Q. What mechanisms govern the thermal degradation of methyl acrylate-containing copolymers?
- Answer: During thermal treatment (e.g., 200–300°C), methyl acrylate moieties release methanol via ester cleavage, with ammonia acting as a catalyst. Concurrently, methylamines form through reactions between ammonia and methyl acrylate subunits. Solid-state NMR reveals crosslinking in the residual polymer matrix .
Q. How do varying methyl acrylate concentrations in copolymers influence degradation kinetics?
- Answer: Studies on acrylonitrile-co-methyl acrylate copolymers (0–11 mol% MA) show:
- Higher MA content accelerates methanol evolution at lower temperatures.
- MA ≥6 mol% promotes amide/imide formation in the polymer backbone, altering thermal stability .
| MA Content (mol%) | Key Degradation Products | Peak Degradation Temp (°C) |
|---|---|---|
| 0 | HCN, CO₂ | 280 |
| 6 | Methanol, methylamines | 260 |
| 11 | Methanol, crosslinked char | 240 |
Q. What advanced methods resolve contradictions in copolymer degradation data?
- Answer: Discrepancies in evolved gas analysis (e.g., conflicting reports on HCN formation) can be addressed by:
- In-situ FTIR : Differentiates overlapping gas-phase spectra (e.g., distinguishing HCN from acetonitrile) .
- Isotopic labeling : Traces nitrogen sources in methylamine formation .
Q. How does pyrolysis GC/MS aid in identifying methyl acrylate-based polymers in complex matrices?
Q. What toxicological data gaps exist for this compound, and how can they be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
